![molecular formula C19H19F3N2O4S B2956021 4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide CAS No. 681853-30-5](/img/structure/B2956021.png)

4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

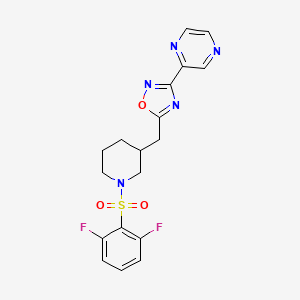

The compound “4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring substituted with a methoxy group and a sulfonamide group. The sulfonamide is further substituted with an ethyl chain, which is connected to an indole ring. The indole ring is substituted with a methyl group and a trifluoromethoxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the various substituents (methoxy, methyl, trifluoromethoxy), and the formation of the sulfonamide linkage . The exact methods would depend on the specific conditions and reagents used.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene and indole rings are aromatic, contributing to the compound’s stability. The methoxy, methyl, and trifluoromethoxy groups are electron-donating, which could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating substituents and the presence of the sulfonamide linkage. Sulfonamides are known to participate in a variety of reactions, including hydrolysis and displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the aromatic rings, the electron-donating substituents, and the sulfonamide linkage .Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of various sulfonamide compounds, including those with trifluoromethyl groups, have been a focus of several studies. For instance, research on the synthesis of sulfonamide derivatives with specific functional groups offers insights into the chemical properties and potential applications of these compounds in areas such as materials science and drug discovery (Zhang Peng-yun, 2013).

Molecular Structure Analysis

- Detailed analysis of the molecular structure, including X-ray structural characterization, NBO, and HOMO-LUMO analysis using DFT study, provides critical information on the electronic properties and stability of sulfonamide compounds. Such analyses are essential for understanding the reactivity and potential applications of these molecules in various scientific fields (K. Sarojini et al., 2012).

Application in Organic Synthesis

- Sulfonamide compounds are utilized in organic synthesis, including the generation of glycosyl triflates from thioglycosides. This application is crucial for the development of glycosides in good yield and selectivity, highlighting the role of sulfonamide derivatives in facilitating complex organic reactions (D. Crich & M. Smith, 2000).

Pharmacological Applications

- While avoiding specific discussions on drug use and side effects, it's worth noting that sulfonamide derivatives have been explored for various pharmacological applications, including their inhibitory activities on enzymes like carbonic anhydrase. This research underscores the potential therapeutic applications of sulfonamide compounds in treating diseases (K. Kucukoglu et al., 2016).

Herbicidal Activity

- Studies on sulfonanilides, which are related to sulfonamides, have shown promising herbicidal activity against various weeds, demonstrating the potential of sulfonamide derivatives in agricultural applications (T. Yoshimura et al., 2011).

Mechanism of Action

The compound also contains a sulfonamide group, which is known to exhibit various biological activities, including antibacterial, diuretic, and antidiabetic effects . Sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

The compound’s stability and efficacy could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .

properties

IUPAC Name |

4-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4S/c1-12-16(17-11-14(28-19(20,21)22)5-8-18(17)24-12)9-10-23-29(25,26)15-6-3-13(27-2)4-7-15/h3-8,11,23-24H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSUDVYZGNNWLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2955938.png)

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)

![4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2955943.png)

![1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2955954.png)

![3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B2955955.png)

![1-[({5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2955956.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2955957.png)

![2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2955960.png)

![Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate](/img/structure/B2955961.png)